molecular formula C23H25N5O3S B11240844 N-(2,4-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(2,4-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11240844
M. Wt: 451.5 g/mol
InChI Key: OWDCZQAANFZJHY-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the benzoxazine moiety, and finally, the attachment of the dimethylphenyl and sulfanylacetamide groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

    Fluconazole: An antifungal medication.

    Rufinamide: An anticonvulsant drug.

    Voriconazole: Another antifungal agent.

Uniqueness

N-(2,4-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific structure, which combines a triazole ring with a benzoxazine moiety and a sulfanylacetamide group. This unique combination may confer specific biological activities or chemical properties that are not present in other similar compounds.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H25N5O3S/c1-14-9-10-17(15(2)11-14)24-20(29)13-32-23-26-25-22(27(23)4)16(3)28-18-7-5-6-8-19(18)31-12-21(28)30/h5-11,16H,12-13H2,1-4H3,(H,24,29)

InChI Key

OWDCZQAANFZJHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C(C)N3C(=O)COC4=CC=CC=C43)C

Origin of Product

United States

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